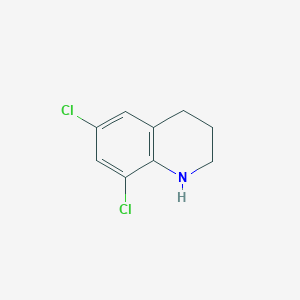

6,8-Dichloro-1,2,3,4-tetrahydroquinoline

Description

Significance as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is attributed to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of potent biological activities. proquest.comgfcollege.in The THQ motif is a key structural component in molecules designed to interact with various biological targets, leading to a wide array of pharmacological effects. nih.gov

Derivatives of the THQ scaffold have been investigated for numerous therapeutic applications, demonstrating activities that include:

Anticancer acs.orgresearchgate.net

Anti-inflammatory proquest.comgfcollege.in

Antihypertensive nih.gov

Antiviral and Antifungal nih.gov

Neuroprotective nih.gov

Antimalarial nih.gov

Anti-HIV proquest.comgfcollege.in

Antidiabetic proquest.comgfcollege.in

The widespread therapeutic potential of this scaffold has made it a frequent target for the development of new synthetic methodologies and the creation of compound libraries for drug discovery screening. nih.gov The table below highlights several notable examples of compounds containing the 1,2,3,4-tetrahydroquinoline nucleus and their associated biological significance.

| Compound Name | Class/Significance |

| Nicainoprol | Antiarrhythmic drug. nih.gov |

| Oxamniquine | Schistosomicide (antiparasitic agent). nih.gov |

| Virantmycin | Antiviral and antifungal antibiotic. nih.gov |

| L-689,560 | Neuroprotective agent studied for ischemic nerve damage. nih.gov |

Overview of Dihalogenated Tetrahydroquinoline Derivatives in Research Contexts

Within the large family of THQ derivatives, halogenated, and specifically dihalogenated, analogues represent an important subclass. The strategic introduction of halogen atoms, such as chlorine, onto the aromatic portion of the THQ scaffold is a common tactic in medicinal chemistry. Halogenation can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced potency and improved pharmacokinetic profiles.

Research into dihalogenated tetrahydroquinolines explores how the position and nature of the two halogen substituents influence the compound's biological activity. The compound 6,8-dichloro-1,2,3,4-tetrahydroquinoline is an example of such a derivative. It serves as a valuable chemical intermediate for synthesizing more complex molecules and is used as a research tool to investigate cellular pathways, such as those involved in cell proliferation. evitachem.com Studies on compounds like this help to build a structure-activity relationship (SAR) understanding, guiding the design of future therapeutic agents. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2N |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

6,8-dichloro-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C9H9Cl2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 |

InChI Key |

VJRWWRSKYXMFKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Cl)Cl)NC1 |

Origin of Product |

United States |

Medicinal Chemistry and Biological Activity of Tetrahydroquinoline Derivatives

Exploration of Biological Targets and Molecular Mechanisms of Action

The biological effects of tetrahydroquinoline derivatives are exerted through their interaction with various molecular targets, including enzymes and receptors, leading to the modulation of critical cellular pathways.

Tetrahydroquinoline derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.gov Tetrahydroquinoline has been identified as an efficient scaffold for the development of mTOR inhibitors for the treatment of lung cancer. nih.gov Studies on morpholine-substituted tetrahydroquinoline derivatives have shown that these compounds can act as potent mTOR inhibitors. mdpi.comnih.gov For instance, computational and cellular analyses have demonstrated that certain derivatives exhibit strong binding interactions within the mTOR active site, leading to significant anticancer activity against lung and breast cancer cell lines. mdpi.comnih.gov The design of these inhibitors often involves bioisosteric replacement of scaffolds found in known mTOR inhibitors like quinazoline (B50416) and quinoline (B57606) with the tetrahydroquinoline core to improve metabolic stability and reduce off-target effects. mdpi.com

LSD1 (Lysine-Specific Demethylase 1): LSD1 is a histone-modifying enzyme that plays a critical role in regulating gene expression and is a promising target for cancer therapy. nih.govnih.gov Tetrahydroisoquinoline derivatives have been explored as potent and selective LSD1 inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies, based on natural product inhibitors, have led to the discovery of tetracyclic tetrahydroisoquinolines with significant inhibitory activity against LSD1. nih.gov These compounds have been shown to inhibit leukemia cell proliferation, induce differentiation, and increase the expression of tumor suppressor proteins like p53. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for tetrahydroquinoline-derivative inhibitors of LSD1 to guide the design of novel and more potent compounds. researchgate.net

EGFR (Epidermal Growth Factor Receptor): EGFR is a transmembrane receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. The quinazoline and quinoline scaffolds are well-established cores for EGFR inhibitors. nih.govbohrium.com While direct studies on 6,8-dichloro-1,2,3,4-tetrahydroquinoline as an EGFR inhibitor are limited, the broader class of anilinoquinazoline (B1252766) and anilinoquinoline derivatives, which share structural similarities, have been extensively studied. mdpi.com SAR studies on these compounds have revealed that substitutions on the 4-anilino moiety, including halogenation, can significantly impact their inhibitory potency and selectivity for different EGFR mutants. mdpi.com For example, the presence of a 3-chloroanilino group has been shown to be favorable for inhibitory activity. nih.gov

PNMT (Phenylethanolamine N-Methyltransferase): While specific data on this compound is not available, studies on the related tetrahydroisoquinoline scaffold have shown inhibitory activity against PNMT, an enzyme involved in the biosynthesis of epinephrine.

Cholinesterase: Certain derivatives of the related tacrine (B349632) scaffold, which contains a tetrahydroquinoline-like fused ring system, have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

CETP (Cholesteryl Ester Transfer Protein): Specific information regarding this compound's effect on CETP is not readily available in the reviewed literature.

Src Protein Tyrosine Kinases: While Src kinases are important cancer targets, specific inhibitory studies focusing on this compound were not identified in the available research.

Tetrahydroquinoline derivatives have also been shown to interact with various G protein-coupled receptors (GPCRs), modulating their activity.

GPER (G protein-coupled estrogen receptor): Modifications on the tetrahydroquinoline scaffold have been explored to target a phenylalanine cluster on GPER, leading to antiproliferative effects against renal, liver, and pancreatic cancer cells. mdpi.com Molecular dynamics simulations have shown that substitutions on the tetrahydroquinoline ring can influence the conformational flexibility and binding affinity of the compounds to GPER. mdpi.com For instance, a nitro-containing compound demonstrated a more energetically favorable binding to GPER compared to other derivatives. mdpi.com

Serotonin (B10506) and Dopamine (B1211576) Receptors: The tetrahydroisoquinoline framework is a known pharmacophore for ligands of serotonin and dopamine receptors. Various substituted 1-aryl tetrahydroisoquinolines have been synthesized and evaluated for their affinity and selectivity for D1 and D2 dopaminergic receptors. nih.gov The nature and position of substituents on the aryl group significantly influence receptor binding. nih.gov Similarly, halogenated mon- and dihydroxylated 2-aminotetralins, which are structurally related to tetrahydroquinolines, have been studied for their dopaminergic activity, with halogen substitution affecting receptor affinity and functional activity. nih.gov

The enzymatic and receptor-level interactions of tetrahydroquinoline derivatives translate into the modulation of important cellular signaling pathways. In cancer models, certain tetrahydroquinolinone derivatives have been shown to induce autophagy in human colon cancer cells through the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov This induction of autophagy is associated with the generation of reactive oxygen species (ROS) and ultimately leads to cell death. nih.gov Furthermore, some tetrahydroquinoline-2-carboxamides have demonstrated the ability to inhibit NF-κB transcriptional activity, a key pathway involved in inflammation and cancer. nih.gov

Structure-Activity Relationship (SAR) Studies of Dihalogenated Tetrahydroquinolines

The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on the scaffold. SAR studies provide crucial insights for the rational design of more potent and selective compounds.

In the context of EGFR inhibitors based on the 4-anilinoquinazoline (B1210976) scaffold, halogen substitution on the aniline (B41778) ring has a profound effect on potency. mdpi.com Computational studies have shown that while halogen substitution does not cause major conformational changes, it does alter electronic properties like the dipole moment, which can impact interactions at the EGFR binding site. mdpi.com For instance, chloro and bromo substitutions at the C3' position of the aniline ring have been associated with increased inhibitory potency. mdpi.com In a series of halogenated 2-aminotetralins, the introduction of a chloro substituent at the 8-position resulted in a compound with high selectivity for the D-1 dopamine receptor. nih.gov

While specific SAR studies for this compound are not extensively detailed in the literature, the general principles derived from related halogenated heterocyclic compounds suggest that the di-chloro substitution pattern would significantly influence its biological profile.

Beyond halogenation, other peripheral substituents play a critical role in defining the pharmacological profile of tetrahydroquinoline derivatives.

In the development of mTOR inhibitors, the introduction of morpholine (B109124) and trifluoromethyl groups has been shown to significantly enhance selectivity and potency. nih.gov The size and nature of acyl and aroyl groups at the 1-position of tetrahydroquinoline-2-carboxamides, as well as substituents on the N-phenyl ring, are crucial for their NF-κB inhibitory and cytotoxic activities. nih.gov For instance, an N-phenyl group at the 2-carboxamide (B11827560) position was found to be important for activity. nih.gov

For tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, SAR studies have indicated that lipophilicity is a key determinant of potency. nih.gov Large substituents at the 5-position were well-tolerated, and the nature of the linker at the 7-position was also found to be important for activity. nih.gov In the case of 1-aryl tetrahydroisoquinolines as dopamine receptor ligands, the substitution pattern on the 1-aryl group dictates the affinity and selectivity for D1 and D2 receptors. nih.gov

Interactive Data Table: SAR of Tetrahydroquinoline Derivatives

| Scaffold Position | Substituent Type | Impact on Biological Activity | Target(s) |

| N1 | Acyl/Aroyl groups | Crucial for NF-κB inhibition and cytotoxicity | NF-κB |

| C2 | N-phenyl carboxamide | Important for NF-κB inhibitory activity | NF-κB |

| C4 (Anilino) | Halogen (e.g., Cl, Br) | Increases potency of EGFR inhibition | EGFR |

| C5 | Large substituents (e.g., Benzyl) | Well-tolerated in antitubercular agents | M. tb ATP synthase |

| C6, C8 | Dichloro | Expected to significantly influence overall biological profile | Multiple |

| C7 | Linker type (-CH2-, -CONH-) | Important for antitubercular activity | M. tb ATP synthase |

| C1 (Aryl) | Substitution pattern | Dictates D1/D2 dopamine receptor affinity and selectivity | Dopamine Receptors |

| Peripheral | Morpholine, Trifluoromethyl | Enhance selectivity and potency of mTOR inhibitors | mTOR |

In-depth Analysis of this compound in Medicinal Chemistry Fails to Yield Specific Drug Discovery Data

Despite the recognized importance of the tetrahydroquinoline scaffold in medicinal chemistry, a thorough review of available scientific literature reveals a significant lack of specific data concerning the biological activity and drug discovery applications of the compound this compound. While the broader class of tetrahydroquinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, detailed research findings on this particular dichlorinated analogue, especially in the context of lead identification and optimization, are not publicly available.

However, specific investigations into how the 6,8-dichloro substitution pattern on the tetrahydroquinoline ring affects these properties appear to be absent from the current body of scientific literature. Consequently, there is no available information to populate a detailed discussion on its role in drug discovery programs as a lead compound or to elaborate on specific strategies employed to enhance its potency and target selectivity.

Furthermore, the advanced drug design strategies of scaffold hopping and bioisosteric replacement, which are instrumental in modern medicinal chemistry for discovering novel intellectual property and improving drug-like properties, have not been publicly reported in connection with this compound. These techniques involve the replacement of a core molecular structure (scaffold) or specific functional groups (bioisosteres) with alternatives that maintain or improve biological activity while altering other properties. The absence of such studies for this compound means that no comparative data or design hypotheses are available.

Computational and Theoretical Investigations

Molecular Docking Analyses for Ligand-Target Binding Interactions

No specific molecular docking studies detailing the binding interactions of 6,8-dichloro-1,2,3,4-tetrahydroquinoline with specific biological targets were found in the available literature. While docking studies have been performed on the broader class of tetrahydroquinoline derivatives to explore their potential as inhibitors for various targets like lysine-specific demethylase 1 (LSD1) or Plasmodium protein farnesyltransferase, these studies did not include the 6,8-dichloro substituted variant in their datasets. mdpi.comnih.gov Therefore, there is no specific data available regarding its binding modes, interaction energies, or key amino acid residues involved in potential ligand-target complexes.

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability and Conformational Dynamics

There are no published molecular dynamics (MD) simulations focused specifically on this compound. MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. For instance, studies on other novel tetrahydroquinoline derivatives have used MD simulations to analyze conformational stability and binding modes within targets like LSD1. mdpi.com However, without initial docking studies or specific complexes involving this compound, no MD simulation data regarding its binding stability, conformational changes, or dynamic behavior in a biological environment is available.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

No specific reports detailing quantum chemical calculations, such as Density Functional Theory (DFT), for this compound were identified. DFT calculations are valuable for understanding the electronic properties of a molecule. While DFT has been applied to other functionalized tetrahydroquinolines to analyze stability and complexes with ions like Pd2+, this specific dichloro-variant has not been the subject of such published studies. rsc.org

In Silico ADME Prediction and Pharmacokinetic Profiling (excluding toxicity)

Specific in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters for this compound are not documented in the scientific literature. While computational tools are frequently used to predict the pharmacokinetic profiles and drug-likeness of novel tetrahydroquinoline derivatives, the results of such analyses for the 6,8-dichloro variant have not been published. mdpi.commdpi.com Therefore, data on its predicted properties, such as gastrointestinal absorption, blood-brain barrier permeability, or metabolic stability, remain unavailable.

Derivatization and Analog Design of 6,8 Dichloro 1,2,3,4 Tetrahydroquinoline

Chemical Modification Strategies for Functionalization and Diversification

Functionalization of the 6,8-dichloro-1,2,3,4-tetrahydroquinoline scaffold can be achieved through various chemical modification strategies targeting either the nitrogen atom of the heterocyclic ring or the available positions on the aromatic ring. These modifications are crucial for creating libraries of diverse compounds for further investigation.

A primary site for modification is the secondary amine within the tetrahydroquinoline ring. This nitrogen can be functionalized through standard reactions such as N-alkylation or N-acylation. Another key strategy involves the use of protecting groups on the nitrogen atom. researchgate.net Protecting the amine, for instance with a 9-fluorenemethoxycarbonyl (Fmoc) group, prevents its participation in subsequent reactions and modifies the electronic nature of the aromatic ring, thereby influencing the regioselectivity of further substitutions. researchgate.netmdpi.com

Electrophilic aromatic substitution offers a direct route to introduce additional functional groups onto the benzene (B151609) portion of the molecule. The positions available for substitution on the this compound ring are C5 and C7. The directing influence of the substituents already present—the two chlorine atoms and the amino group—is critical for determining the outcome of reactions like nitration. researchgate.net The conditions of the reaction, particularly the acidity, play a significant role; under acidic conditions, the nitrogen atom is protonated, altering its directing effect. researchgate.net A thorough understanding of these electronic influences allows for controlled, regioselective introduction of groups like nitro substituents, which can then be further transformed into other functional groups. researchgate.net

Modern synthetic methods, including metal-catalyzed cross-coupling reactions, provide powerful tools for diversification. organic-chemistry.org These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the C5 or C7 positions, assuming a suitable precursor (e.g., a bromo- or triflate-substituted derivative) is prepared.

| Strategy | Target Site | Typical Reagents | Purpose |

|---|---|---|---|

| N-Protection | N1-amine | Fmoc-Cl, Boc2O | Control reactivity and influence regioselectivity of aromatic substitution. researchgate.netmdpi.com |

| N-Acylation | N1-amine | Acid chlorides, Anhydrides | Introduction of amide functionalities. dicp.ac.cn |

| N-Alkylation | N1-amine | Alkyl halides | Introduction of various alkyl or substituted alkyl groups. nih.gov |

| Electrophilic Aromatic Substitution (e.g., Nitration) | C5 or C7 position | HNO3/H2SO4 | Introduction of functional groups on the aromatic ring for further modification. researchgate.net |

Design of Hybrid Scaffolds Incorporating the Dichloro-Tetrahydroquinoline Moiety

Hybrid scaffolds are complex molecules created by combining the this compound moiety with other distinct chemical structures. This approach aims to integrate the properties of both components or to position the tetrahydroquinoline core within a larger, more complex architecture to interact with specific biological targets or to create materials with novel functions.

One effective method for constructing such hybrids is through multi-component reactions. The Petasis reaction, for example, allows for the combination of an amine, a carbonyl compound, and a boronic acid in a single step. beilstein-journals.orgnih.gov By using a this compound derivative as the amine component, it is possible to generate a diverse array of complex molecules where the dichloro-tetrahydroquinoline unit is linked to various aryl or alkyl groups. beilstein-journals.org

Another strategy involves attaching other biologically active moieties to the tetrahydroquinoline core. For instance, synthesizing 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives combines the tetrahydroquinoline structure with a benzenesulfonyl group, a moiety known to be present in various biologically active compounds. conicet.gov.ar Similarly, functionalized tetrahydroquinolines have been designed as chemosensors by incorporating a thiophene (B33073) ring, creating a hybrid molecule capable of selective ion recognition. rsc.org These examples demonstrate how the dichloro-tetrahydroquinoline scaffold can serve as a foundational building block for more elaborate molecular designs.

| Hybrid Moiety | Synthetic Approach | Resulting Structure Type |

|---|---|---|

| Aryl/Alkyl groups via amino acid linkage | Petasis three-component reaction. beilstein-journals.orgnih.gov | Complex N-substituted tetrahydroquinoline-amino acid derivatives. |

| Benzenesulfonyl group | N-Sulfonylation of the tetrahydroquinoline nitrogen. conicet.gov.ar | 1-Benzenesulfonyl-tetrahydroquinolines. |

| Thiophene ring | Multi-step synthesis to attach the heterocycle to the tetrahydroquinoline core. rsc.org | Functionalized 8-(thiophen-2-yl)-tetrahydroquinolines. |

Development of Conformationally Constrained Analogs of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (B108954) ring possesses significant conformational flexibility. For applications in drug design, it is often desirable to reduce this flexibility by creating conformationally constrained analogs. Locking the molecule into a specific three-dimensional shape can enhance its binding affinity and selectivity for a biological target.

A powerful strategy to achieve conformational constraint is the creation of additional rings, resulting in a rigid, polycyclic system. This can be accomplished through intramolecular cyclization reactions. For example, the Pomeranz–Fritsch–Bobbitt reaction and its variations can be used to construct a new ring by cyclizing a side chain attached to the nitrogen atom onto the aromatic ring. beilstein-journals.orgnih.gov When applied to precursors generated from reactions like the Petasis reaction, a double cyclization can occur, leading to the formation of highly rigid, tetracyclic structures. beilstein-journals.org

These reactions can transform the flexible tetrahydroquinoline skeleton into a constrained framework, such as an azabicyclo[3.2.2]nonane system embedded within a larger dibenzo[c,f]azocine structure. beilstein-journals.org This approach effectively creates a bridged analog where the movement of the heterocyclic ring is severely restricted. The development of such rigid scaffolds is a sophisticated strategy in analog design, enabling precise control over the spatial arrangement of key functional groups.

| Strategy | Key Reaction | Resulting Structure |

|---|---|---|

| Intramolecular Double Cyclization | Pomeranz–Fritsch–Bobbitt cyclization. beilstein-journals.orgnih.gov | Tetracyclic, bridged systems (e.g., 7,12-dihydro-6,12-methanodibenzo[c,f]azocines). beilstein-journals.org |

| Fused-Ring Formation | Acid-catalyzed annulation. nih.gov | Polycyclic structures with fused rings, restricting the flexibility of the core. |

Advanced Characterization Methodologies in Tetrahydroquinoline Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable tools for the detailed characterization of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information regarding the compound's structural framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum is expected to show distinct signals for the two aromatic protons on the dichlorinated ring. The protons of the saturated heterocyclic ring will appear in the aliphatic region, typically as multiplets due to spin-spin coupling between adjacent protons at the C2, C3, and C4 positions. The N-H proton of the secondary amine will also present a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, this includes distinct signals for the aromatic carbons, with the chemical shifts of C6 and C8 being significantly influenced by the attached chlorine atoms. The aliphatic carbons of the tetrahydroquinoline ring (C2, C3, and C4) will also give rise to characteristic signals in the upfield region of the spectrum.

A detailed analysis of both ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, allows for the unambiguous assignment of each proton and carbon atom within the molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Actual experimental values may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| C-Cl | - | 120 - 140 |

| C-N (aromatic) | - | 140 - 150 |

| N-H | 3.0 - 5.0 | - |

| CH₂ (C2) | 3.0 - 3.5 | 40 - 50 |

| CH₂ (C3) | 1.8 - 2.2 | 20 - 30 |

| CH₂ (C4) | 2.5 - 3.0 | 25 - 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of this compound. Upon ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which confirms the compound's molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can occur through various pathways, including the loss of chlorine atoms, cleavage of the heterocyclic ring, and other characteristic rearrangements. Analyzing these fragment ions helps to corroborate the proposed structure of this compound.

Table 2: Expected Mass Spectrometric Data for this compound (C₉H₉Cl₂N)

| Ion | Expected m/z | Description |

| [M]⁺ | 201/203/205 | Molecular ion with isotopic pattern for two chlorine atoms |

| [M-Cl]⁺ | 166/168 | Loss of one chlorine atom |

| [M-HCl]⁺ | 165/167 | Loss of hydrogen chloride |

| Further Fragments | Varies | Resulting from ring cleavage and other rearrangements |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the secondary amine in the tetrahydroquinoline ring typically appears in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the CH₂ groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce characteristic bands in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Halide | C-Cl Stretch | < 800 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For this compound, X-ray crystallography can unequivocally confirm the positions of the chlorine atoms on the aromatic ring at positions 6 and 8. It can also reveal the conformation of the saturated six-membered ring, which typically adopts a half-chair or sofa conformation. In the crystalline state, intermolecular interactions such as hydrogen bonding involving the N-H group and π-π stacking of the aromatic rings can be identified, which are crucial for understanding the solid-state packing and physical properties of the compound. Although this compound itself is not chiral, crystallographic studies on related chiral tetrahydroquinoline derivatives have been instrumental in determining their absolute stereochemistry.

A search of crystallographic databases did not yield a specific entry for the crystal structure of this compound. However, analysis of related structures, such as that of 6,8-dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, demonstrates the utility of this technique in confirming the positions of chloro-substituents and determining the geometry of the heterocyclic ring system up.ac.za.

Research Challenges and Future Perspectives for Dichloro Tetrahydroquinoline Compounds

Addressing Pan-Assay Interference (PAINS) Issues in High-Throughput Screening

A significant challenge in the early stages of drug discovery is the presence of Pan-Assay Interference Compounds (PAINS). These are molecules that appear as "hits" in high-throughput screening (HTS) assays but do so through non-specific mechanisms, leading to false-positive results. wikipedia.orgnih.gov PAINS can interfere with assays in numerous ways, including chemical reactivity, aggregation, redox activity, or interference with assay technology itself, rather than by specific, targeted interaction with the biological macromolecule of interest. longdom.org This non-specific activity makes them "promiscuous" hitters, wasting significant time and resources in follow-up studies. nih.gov

The tetrahydroquinoline scaffold itself is not universally flagged as a PAINS structure, but certain derivatives or related chemotypes can exhibit such behavior. Common structural motifs associated with PAINS include catechols, rhodanines, enones, and quinones. wikipedia.orglongdom.org Therefore, a critical research challenge for any novel library of compounds, including derivatives of 6,8-dichloro-1,2,3,4-tetrahydroquinoline, is the rigorous filtering and early-stage identification of potential PAINS.

Mechanisms of Assay Interference by PAINS Candidates:

| Interference Mechanism | Description |

| Non-specific Reactivity | Compounds with reactive functional groups can covalently modify proteins, leading to a non-specific biological readout. longdom.org |

| Aggregation | Some compounds form aggregates at micromolar concentrations, which can sequester and inhibit proteins non-specifically. |

| Redox Cycling | Molecules that can undergo redox cycling can produce reactive oxygen species, such as hydrogen peroxide, which can interfere with assay components. longdom.org |

| Chelation | Compounds capable of chelating metal ions can disrupt the function of metalloenzymes or interfere with assay reagents. |

| Optical Interference | Molecules that are fluorescent or that absorb light at the same wavelength as the assay's detection method can directly interfere with the signal readout. |

To mitigate these issues, computational filters are routinely applied to screening libraries to flag molecules containing known PAINS substructures. nih.gov However, these filters are not infallible and must be supplemented with experimental validation. Secondary and counter-screens, such as assays performed in the presence of detergents to disrupt aggregation, are essential to confirm that the activity of a hit compound is genuine and stems from a specific interaction with the intended target.

Advancements in Targeted Therapeutic Development Utilizing Tetrahydroquinoline Scaffolds

The 1,2,3,4-tetrahydroquinoline (B108954) core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means its structure is versatile and can be modified to interact with a wide range of biological targets, making it a valuable starting point for developing targeted therapeutics. nih.gov Research has shown that synthetic and naturally occurring tetrahydroquinolines possess a broad spectrum of biological activities, including anticancer, neurotropic, and anti-inflammatory properties. nih.govnih.govnih.gov

Advancements in drug design have leveraged this scaffold to create compounds that target specific molecular pathways implicated in disease. In oncology, for instance, tetrahydroquinoline derivatives have been developed as potent anticancer agents that act through various mechanisms. eurekaselect.comresearchgate.net These include inducing apoptosis (programmed cell death), inhibiting tubulin polymerization (which disrupts cell division), and causing cell cycle arrest. nih.goveurekaselect.com

Examples of Therapeutic Targets for Tetrahydroquinoline-Based Compounds:

| Therapeutic Area | Molecular Target/Mechanism | Biological Activity |

| Oncology | Tubulin Polymerization, Apoptosis Induction, Cell Cycle Arrest | Anticancer, Cytotoxic nih.goveurekaselect.com |

| Oncology | Lysine-Specific Demethylase 1 (LSD1) | Anti-tumor mdpi.com |

| Oncology | Breast Cancer Resistance Protein (BCRP/ABCG2) | Multidrug Resistance Inhibition nih.gov |

| Neuroscience | Neurogenesis | Neurotropic Agents nih.gov |

| Chronic Pain | Cav3.2-USP5 Interaction | Analgesic bohrium.com |

The development of these targeted agents relies on detailed structure-activity relationship (SAR) studies and molecular modeling to optimize the interaction between the tetrahydroquinoline derivative and its biological target. nih.govtandfonline.com The strategic placement of substituents on the tetrahydroquinoline ring system is crucial for enhancing potency and selectivity, which remains a key challenge and a focus of future research. tandfonline.com

Innovative Synthetic Approaches for Environmentally Sustainable and Scalable Production of Complex Analogs

As the therapeutic potential of tetrahydroquinoline derivatives becomes more apparent, the need for efficient, scalable, and environmentally friendly synthetic methods grows. Traditional multi-step syntheses often involve harsh reaction conditions, hazardous reagents, and the production of significant chemical waste. Modern research is focused on developing "green" synthetic strategies that align with the principles of sustainable chemistry.

One of the most powerful and innovative approaches is the use of multicomponent reactions (MCRs). nih.govbohrium.com MCRs, such as the Povarov reaction, allow for the construction of complex molecules like tetrahydroquinolines in a single step from three or more starting materials. bohrium.comsci-rad.com This approach significantly improves efficiency and atom economy while reducing waste and the need to isolate intermediates. nih.gov

Key Features of Sustainable Synthetic Methods for Tetrahydroquinolines:

| Synthetic Strategy | Advantages |

| Multicomponent Reactions (e.g., Povarov) | High atom economy, reduced number of steps, operational simplicity, access to diverse molecular libraries. nih.govbohrium.com |

| Domino (Cascade) Reactions | Multiple transformations in a single operation without isolating intermediates, contributing to green chemistry principles. nih.gov |

| Use of Green Catalysts & Solvents | Employment of ionic liquids, water, or biodegradable catalysts to replace hazardous substances. researchgate.netresearchgate.net |

| Ultrasound Irradiation | An alternative energy source that can accelerate reactions and improve yields under mild conditions. researchgate.net |

These innovative methods not only address environmental concerns but also facilitate the rapid synthesis of large libraries of complex tetrahydroquinoline analogs. This scalability is essential for comprehensive SAR studies and for advancing promising lead compounds through the drug development pipeline. The ongoing development of novel catalysts and reaction conditions continues to make the synthesis of these valuable scaffolds more sustainable and cost-effective.

Elucidating Precise Molecular Mechanisms of Action for Dihalogenated Tetrahydroquinoline Derivatives

While the broader class of tetrahydroquinolines has been studied against various biological targets, a significant research challenge is to elucidate the precise molecular mechanisms of action for specific derivatives, such as dihalogenated compounds. The presence, number, and position of halogen atoms on the aromatic ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, influence how the molecule interacts with its biological targets.

For a compound like this compound, the two chlorine atoms are expected to significantly impact its biological activity profile compared to its non-halogenated parent. Research on related tetrahydroquinolines suggests several potential overarching mechanisms:

Inhibition of Radical Chain Oxidation: The N-H group in the tetrahydroquinoline ring is crucial for antioxidant activity, where it can inhibit radical chain reactions. The electronic effects of the chlorine substituents could modulate this activity. dntb.gov.ua

Interaction with Specific Protein Binding Pockets: The halogen atoms can form halogen bonds or engage in other specific interactions within a protein's active site, potentially leading to higher affinity and selectivity for a particular target, such as a kinase or a receptor.

Modulation of Multidrug Resistance: Some tetrahydroquinoline hybrids have been shown to inhibit ABC transporters like ABCG2, which are responsible for multidrug resistance in cancer. nih.gov The dihalogenated structure could enhance this inhibitory activity.

A key future perspective is the use of advanced biochemical and computational techniques to pinpoint these mechanisms. Methods such as chemical proteomics, molecular docking, and molecular dynamics simulations can help identify the direct binding partners of dihalogenated tetrahydroquinolines and characterize the specific molecular interactions that drive their biological effects. nih.gov Unraveling these precise mechanisms is essential for rational drug design and for identifying the patient populations most likely to benefit from these targeted therapies.

Q & A

Q. What are the common synthetic routes for 6,8-Dichloro-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?

The synthesis typically involves cyclization of halogenated precursors or modifications of the tetrahydroquinoline core. For example, intramolecular cyclization of halogenated intermediates under acidic or basic conditions is widely used. Substituent positions (e.g., chlorine at 6 and 8) dictate reagent choice and reaction conditions, as electron-withdrawing groups like chlorine may require milder conditions to avoid over-oxidation. Solvent polarity and catalysts (e.g., Lewis acids) are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

Q. How does the chlorine substitution at positions 6 and 8 affect the compound’s reactivity?

Chlorine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions. Steric hindrance at the 8-position may reduce accessibility for bulky reagents. Comparative studies with mono-chlorinated analogs show distinct reaction kinetics .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the synthesis of 6,8-Dichloro-tetrahydroquinoline derivatives?

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalyst Design : Palladium or copper catalysts enable selective cross-coupling at less hindered positions.

- Temperature Modulation : Lower temperatures (-10°C to 25°C) favor kinetic control over thermodynamic pathways .

Q. How can computational methods predict the biological activity of 6,8-Dichloro-tetrahydroquinoline derivatives?

- Molecular Docking : Simulates binding affinity to target proteins (e.g., enzymes involved in neurodegenerative diseases).

- QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with activity data.

- MD Simulations : Assess stability of ligand-receptor complexes over time .

Q. How do researchers resolve contradictions in reported biological activities of 6,8-Dichloro-tetrahydroquinoline analogs?

- In Vitro Assays : Standardize cell lines and assay conditions (e.g., IC₅₀ comparisons against control compounds).

- Metabolic Profiling : Identify metabolites that may alter activity in vivo.

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents to isolate contributing factors .

Q. What scalable synthesis methods improve yield for 6,8-Dichloro-tetrahydroquinoline?

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions.

- Automated Purification : Chromatography systems with gradient elution optimize separation of diastereomers.

- Greener Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.